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molecular formula C18H26O5 B8380641 Diethyl 2-(1-(4-methoxyphenyl)-2-methylpropan-2-yl)malonate

Diethyl 2-(1-(4-methoxyphenyl)-2-methylpropan-2-yl)malonate

Cat. No. B8380641
M. Wt: 322.4 g/mol
InChI Key: HCNWACPBZCBMOD-UHFFFAOYSA-N
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Patent
US07745484B2

Procedure details

Diethylisopropylidenemalonate (6.686 ml, 34.09 mmol) was dissolved in 300 ml Et2O and cooled to −78° C. 4-Methoxybenzylmagnesium chloride (150.000 ml, 37.50 mmol) was added and stirring was continued for 5 h. The temperature was warmed up to 0° C. The reaction was hydrolyzed with 0.5 M HCl and extracted 3×EtOAc. Glass col. Chromatography (10-50% EtOAc in Hex.) provided diethyl 2-(1-(4-methoxyphenyl)-2-methylpropan-2-yl)malonate. MS m/z: 323.1 (M+1).
Quantity
6.686 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
4-Methoxybenzylmagnesium chloride
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:14])[C:5](=[C:11]([CH3:13])[CH3:12])[C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:2].[CH3:15][O:16][C:17]1[CH:25]=[CH:24][C:20]([CH2:21][Mg]Cl)=[CH:19][CH:18]=1.Cl>CCOCC>[CH3:15][O:16][C:17]1[CH:25]=[CH:24][C:20]([CH2:21][C:11]([CH:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])[C:4]([O:3][CH2:1][CH3:2])=[O:14])([CH3:12])[CH3:13])=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
6.686 mL
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)=C(C)C)=O
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
4-Methoxybenzylmagnesium chloride
Quantity
150 mL
Type
reactant
Smiles
COC1=CC=C(C[Mg]Cl)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature was warmed up to 0° C
EXTRACTION
Type
EXTRACTION
Details
extracted 3×EtOAc

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)CC(C)(C)C(C(=O)OCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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